molecular formula C14H16N4O3 B11117811 5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid

5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid

Cat. No.: B11117811
M. Wt: 288.30 g/mol
InChI Key: UAONZJMJEBEDGE-UHFFFAOYSA-N
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Description

4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and ligands to accelerate the reaction and minimize side products .

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to altered cellular processes. The triazole ring plays a crucial role in these interactions, often forming stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

5-oxo-5-[4-(1,2,4-triazol-1-ylmethyl)anilino]pentanoic acid

InChI

InChI=1S/C14H16N4O3/c19-13(2-1-3-14(20)21)17-12-6-4-11(5-7-12)8-18-10-15-9-16-18/h4-7,9-10H,1-3,8H2,(H,17,19)(H,20,21)

InChI Key

UAONZJMJEBEDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCCC(=O)O

Origin of Product

United States

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